molecular formula C10H9BrN2O3 B2473577 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid CAS No. 1352532-36-5

2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid

Cat. No. B2473577
CAS RN: 1352532-36-5
M. Wt: 285.097
InChI Key: ASWFDALSWSNHEP-UHFFFAOYSA-N
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Description

“2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It’s a derivative of indazole, a heterocyclic aromatic organic compound . The compound has a molecular formula of C9H7BrN2O2 .


Molecular Structure Analysis

The molecular structure of “2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid” includes a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, one of which bears a hydrogen atom .


Physical And Chemical Properties Analysis

The compound “2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid” has a molecular weight of 255.07 . It’s a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid and its derivatives have shown promising results in antimicrobial and antifungal applications. Compounds synthesized from acetic acid derivatives, including those with the 5-oxo-[1,2,4]triazole ring, demonstrated antimicrobial activity against various microorganisms, but no antifungal activity against yeast-like fungi was observed. Some of these compounds also inhibited mycelial growth, showing potential in controlling fungal infections (Demirbas et al., 2004). Another study showed that compounds designed from 2-bromo-4-methyl aniline and treated with different reagents yielded novel brominated 1,2,4-triazolo-[3,4-b]-benzothiazoles, which were evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria (Bhagat et al., 2012).

Synthesis of Novel Derivatives

The compound has been utilized as a precursor in the synthesis of various novel derivatives. For instance, novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles were synthesized and characterized, providing a foundation for further research in various applications, including potential medicinal uses (Reddy et al., 2013). The synthesis of novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety was also reported, and these compounds were evaluated for their antimicrobial activity, adding to the compound's versatility in synthesizing bioactive derivatives (Reddy et al., 2013).

Photophysical Properties and Applications

Research into the photophysical properties of derivatives of 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid revealed that they exhibit high luminescence. This property makes them potentially useful for metal sensing and as laser dyes, expanding the scope of applications to include technological and analytical uses (Grummt et al., 2007).

Safety and Hazards

The safety information for “2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid” includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

Indazole and its derivatives have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole, including “2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid”, need to be explored further for the treatment of various pathological conditions .

properties

IUPAC Name

2-(5-bromo-1-methylindazol-3-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-13-8-3-2-6(11)4-7(8)10(12-13)16-5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWFDALSWSNHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid

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